molecular formula C15H14O3 B1266879 (2,5-dimethoxyphenyl)(phenyl)methanone CAS No. 4038-13-5

(2,5-dimethoxyphenyl)(phenyl)methanone

Cat. No.: B1266879
CAS No.: 4038-13-5
M. Wt: 242.27 g/mol
InChI Key: PKEAHRFPMAHKBR-UHFFFAOYSA-N
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Description

(2,5-dimethoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with considerations for environmental impact and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,5-dimethoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its methoxy groups and aromatic structure allow it to interact with various receptors and proteins, modulating their activity and leading to desired effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone.

    2,5-Dimethoxyphenethylamine: Shares the methoxy substitution pattern but differs in its functional groups and applications.

    2,5-Dimethoxyphenylacetic acid: Another related compound with similar structural features.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEAHRFPMAHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292938
Record name (2,5-Dimethoxy-phenyl)-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-13-5
Record name NSC86523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-Dimethoxy-phenyl)-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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